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Compound of Interest

Compound Name:
(2,2,2-Trifluoroethylamino)acetic

acid

Cat. No.: B12072061

Get Quote

Introduction & Structural Significance
(2,2,2-Trifluoroethylamino)acetic acid (

) represents a strategic isostere in medicinal chemistry. The introduction of the trifluoroethyl (

) group onto the glycine nitrogen significantly alters the physicochemical profile of the amino
acid:

pKa Modulation: The strong electron-withdrawing effect of the

group (

) reduces the basicity of the secondary amine (pKa ~5.5–6.0) compared to

-ethylglycine (pKa ~10), enhancing metabolic stability against oxidative deamination.

Lipophilicity: The
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moiety increases the

, facilitating membrane permeability.

Conformation: The bulky

group restricts rotation around the

bond, favoring specific bioactive conformations.

Compound Identity
Property Detail

IUPAC Name -(2,2,2-Trifluoroethyl)glycine

CAS Number 303049-67-4 (HCl salt)

Molecular Formula

Molecular Weight
157.09 g/mol (Free acid); 193.55 g/mol (HCl

salt)

Appearance White crystalline solid (HCl salt)

Synthesis & Preparation Workflow
To ensure high purity for spectroscopic analysis, the compound is typically synthesized via the

alkylation of 2,2,2-trifluoroethylamine.

Experimental Protocol: Alkylation Route
Reaction:

Alkylation: Dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous

THF at 0°C. Dropwise add ethyl bromoacetate (1.0 eq). Stir at RT for 12h.

Workup: Filter the ammonium salt precipitate. Concentrate the filtrate to obtain the

intermediate ester.

Hydrolysis: Reflux the ester in 6N HCl for 4 hours.
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Isolation: Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Et2O to

yield the hydrochloride salt.

2,2,2-Trifluoroethylamine
(Starting Material)

Ethyl N-(2,2,2-trifluoroethyl)glycinate
(Intermediate Ester)

 Alkylation
 0°C to RT, 12h

+ Ethyl Bromoacetate
+ TEA / THF

N-(2,2,2-Trifluoroethyl)glycine HCl
(Final Product)

 Acid Hydrolysis

Hydrolysis
(6N HCl, Reflux)

Click to download full resolution via product page

Caption: Step-wise synthesis workflow from trifluoroethylamine to the target amino acid HCl

salt.

Spectroscopic Characterization
The following data represents the consensus values for the hydrochloride salt in Deuterium

Oxide (

) or Methanol-

(

).

A. Nuclear Magnetic Resonance (NMR)
The

group introduces characteristic splitting patterns due to Heteronuclear coupling (

and

).

H NMR Data (400 MHz,
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)
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Interpretati
on

3.95 Quartet (q) 2H

Deshielded

by

;

characteristic

quartet.

4.05 Singlet (s) 2H -

Slightly

deshielded

due to

ammonium

state in HCl

salt.

4.80 Broad s - - /

Exchangeabl

e protons

(amine/acid)

merge with

solvent.

C NMR Data (100 MHz,

)
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Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Assignment

Structural
Logic

47.5 Quartet (q)

Strong coupling

to 3 Fluorine

atoms.

48.8 Singlet (s) -
Typical glycine

-carbon shift.

123.8 Quartet (q)

Very large

coupling

constant;

diagnostic of

.

168.5 Singlet (s) - Carbonyl carbon.

F NMR Data (376 MHz,

)
-71.5 ppm: Triplet (

Hz).

Note: The triplet arises from coupling to the adjacent methylene protons (

). If proton-decoupled, this signal appears as a singlet.

B. Infrared Spectroscopy (IR)
The IR spectrum (ATR/KBr) reveals the zwitterionic or cationic nature of the amino acid salt.
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Wavenumber (

)
Intensity Assignment Notes

2400–3000 Broad, Strong
/

stretch

Characteristic of

amine salts (

) and carboxylic acids.

1735–1750 Strong stretch

Carbonyl of the

carboxylic acid (-

COOH).

1140–1200 Very Strong stretch

Multiple bands;

diagnostic for trifluoro

group.

1580 Medium bend Amine deformation.

C. Mass Spectrometry (MS)
Analysis typically uses Electrospray Ionization (ESI) in Positive Mode due to the basic nitrogen.

Ionization Mode: ESI (+)

Molecular Ion:

m/z

Fragmentation Pattern (MS/MS of 158):

m/z 158

140: Loss of

(Dehydration from acid).

m/z 158

112: Loss of
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(Formic acid equivalent/decarboxylation).

m/z 158

88: Loss of

(Rare in soft ionization, but seen in EI).

m/z 158

69:

cation (High energy collision).

Parent Ion [M+H]+
m/z 158

Fragment
[M+H - H2O]+

m/z 140

- H2O (18)

Fragment
[M+H - COOH2]+

m/z 112

- HCOOH (46)

Trifluoromethyl Cation
[CF3]+
m/z 69

High Energy CID

Click to download full resolution via product page

Caption: Proposed ESI(+) fragmentation pathway for (2,2,2-Trifluoroethylamino)acetic acid.

Applications in Drug Discovery
This specific building block is utilized to synthesize Peptidomimetics. The

-trifluoroethyl group acts as a "bio-isostere" for

-methyl or

-ethyl groups but with vastly different electronic properties.

Protease Resistance: The reduced nucleophilicity of the nitrogen prevents enzymatic

cleavage at the adjacent peptide bond.

Tracer Development: The distinct
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NMR signal (-72 ppm) makes it an excellent probe for Fragment-Based Drug Discovery
(FBDD) using

NMR screening libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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